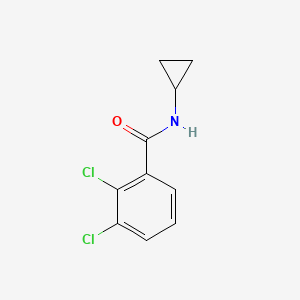

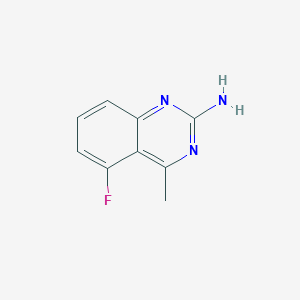

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

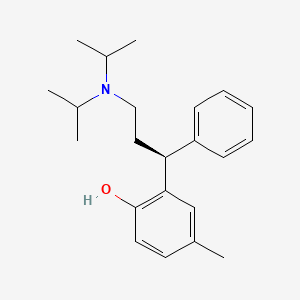

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Scientific Research Applications

Orexin Receptor Mechanisms

Research on compounds structurally related to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea has shown significant potential in modulating feeding behaviors and stress responses through orexin receptor mechanisms. For example, a study investigated the effects of selective orexin receptor antagonists on compulsive food consumption, demonstrating the relevance of these mechanisms in binge eating disorders and the potential for pharmacological treatment options targeting orexin receptors (Piccoli et al., 2012).

Central Nervous System Agents

Urea derivatives, including those with fluorophenyl groups, have been explored for their pharmacological activities, particularly as central nervous system (CNS) agents. Early work identified compounds with anxiolytic and muscle-relaxant properties, highlighting the structural diversity and potential of urea derivatives in developing new CNS-active drugs (Rasmussen et al., 1978).

PI3 Kinase Inhibition

Another avenue of research involves the synthesis and evaluation of urea derivatives as inhibitors of PI3 kinase, a key player in various cellular processes including cell growth, proliferation, and survival. Stereoselective synthesis methods have been developed for active metabolites of potent PI3 kinase inhibitors, underscoring the therapeutic potential of such compounds in cancer research and treatment strategies (Chen et al., 2010).

Neuropeptide Y5 Receptor Antagonists

Research into trisubstituted phenyl urea derivatives has revealed their potential as neuropeptide Y5 receptor antagonists, offering insights into the development of novel treatments for obesity and related metabolic disorders. Optimization of these compounds has led to highly potent antagonists, underscoring the importance of urea derivatives in targeting metabolic pathways (Fotsch et al., 2001).

Urea Analogues as Skin Penetration Enhancers

In the field of dermatology, urea analogues have been investigated for their role as skin penetration enhancers. Studies have shown that certain urea derivatives can significantly improve the permeability of therapeutic agents through the skin, highlighting their potential in transdermal drug delivery systems (Williams & Barry, 1989).

properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c1-13(14-6-3-2-4-7-14)21-19(25)22-16-11-18(24)23(12-16)17-9-5-8-15(20)10-17/h2-10,13,16H,11-12H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQSZSHMECROJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2896875.png)

![N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2896876.png)

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2896878.png)

![Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate](/img/structure/B2896879.png)

![6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2896883.png)

![N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896884.png)